BenchChemオンラインストアへようこそ!

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid

HDAC inhibition epigenetics cancer research

This specific 5-fluoro-2-substituted biphenyl carboxylic acid isomer is crucial for reproducible HDAC inhibition studies, demonstrating an 8-fold potency advantage (IC50 = 56 nM) over its 4-fluoro counterpart. This positional sensitivity ensures reliable target engagement in screening campaigns. Ideal for medicinal chemistry optimization and studying FPR1 signaling (IC50 = 0.92 μM). Procure this validated scaffold to advance your research with confidence.

Molecular Formula C14H9FO4
Molecular Weight 260.22 g/mol
CAS No. 1181609-18-6
Cat. No. B6356817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid
CAS1181609-18-6
Molecular FormulaC14H9FO4
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O
InChIInChI=1S/C14H9FO4/c15-9-2-3-10(11(6-9)14(16)17)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17)
InChIKeyVOVVFPCHPJZQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 kilograms / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid (CAS 1181609-18-6): Core Identity and Compound Class


5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid (CAS 1181609-18-6) is a biphenyl carboxylic acid derivative featuring a 5-fluoro substituent on the benzoic acid ring and a 3,4-methylenedioxyphenyl moiety at the ortho position (IUPAC: 2-(1,3-benzodioxol-5-yl)-5-fluorobenzoic acid) . The compound has the molecular formula C14H9FO4 and a molecular weight of 260.22 g/mol . It belongs to a class of benzoic acid derivatives that incorporate both a fluorine atom for enhanced metabolic stability and a methylenedioxyphenyl pharmacophore associated with diverse biological target interactions, including FPR1 antagonism and HDAC inhibition [1] [2].

Why 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid Cannot Be Substituted with Positional Isomers or Unsubstituted Analogs


Within the class of methylenedioxyphenyl-substituted benzoic acids, the precise position of the fluorine atom on the benzoic acid ring and the ortho- versus meta- or para- arrangement of the biphenyl linkage critically determine biological target engagement and potency. Positional isomers—such as 4-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid (CAS 1262006-71-2) and 4-fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid (CAS 1181567-13-4)—exhibit substantially different activity profiles despite identical molecular formula and molecular weight . The 5-fluoro-2-substituted regioisomer demonstrates an approximately 8-fold greater potency in HDAC inhibition (IC50 = 56 nM) compared to its 4-fluoro-2-substituted counterpart (IC50 = 450 nM) [1] [2]. This positional sensitivity underscores that generic substitution with commercially available isomers lacking activity data will not preserve the target engagement profile required for reproducible experimental outcomes.

Quantitative Differentiation of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid (CAS 1181609-18-6) Versus Comparator Compounds


8-Fold Higher HDAC Inhibitory Potency Versus 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid Positional Isomer

In a direct head-to-head comparison using the same assay system (HeLa nuclear extract, Fluor de lys substrate, 15 min incubation), 5-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid demonstrated an HDAC IC50 of 56 nM [1]. The positional isomer 4-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid exhibited an IC50 of 450 nM under identical conditions [2]. This represents an approximately 8-fold difference in inhibitory potency (450 nM / 56 nM = 8.04) attributable solely to the shift of the fluorine substituent from the 5-position to the 4-position on the benzoic acid ring.

HDAC inhibition epigenetics cancer research

FPR1 Antagonism with 0.92 μM IC50: A Structurally-Defined Activity Not Present in Non-Methylenedioxyphenyl Analogs

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid has demonstrated FPR1 antagonist activity with an IC50 of 0.92 μM in a calcium mobilization assay using human HL-60 cells expressing human FPR1, with fMLF as the agonist stimulus [1]. In a structure-activity relationship (SAR) study evaluating methylenedioxyphenyl-based amide derivatives, comparator compounds lacking the methylenedioxy moiety or bearing different substitution patterns showed IC50 values of >100 μM or no detectable inhibition at 50 μM [2]. This establishes that the combination of the 3,4-methylenedioxyphenyl group and the specific 5-fluoro-2-substitution pattern is essential for sub-micromolar FPR1 antagonism.

FPR1 antagonist inflammation GPCR

Antiproliferative Activity Against MCF7 Breast Cancer Cells Distinguishes This Compound from Fluorine-Free Benzoic Acid Scaffolds

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid has been evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells, with inhibition of cell growth assessed after 72 hours by MTT assay [1]. While the precise IC50 value requires confirmation from primary literature, the compound's inclusion in ChEMBL antiproliferative screening (CHEMBL2345705) distinguishes it from fluorine-free benzoic acid analogs that lack this reported activity profile [1]. The presence of both the 5-fluoro substituent and the 3,4-methylenedioxyphenyl group appears necessary for the observed cellular activity, as simpler benzoic acid derivatives typically show negligible antiproliferative effects in the MCF7 model.

antiproliferative MCF7 oncology

Predicted Physicochemical Profile Differentiates This Compound from Trifluoromethyl-Substituted Analogs

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid has predicted physicochemical parameters including a boiling point of 401.5 ± 45.0 °C and density of 1.424 ± 0.06 g/cm³ . In comparison, the trifluoromethyl-substituted analog 3-(3,4-methylenedioxyphenyl)-5-trifluoromethylbenzoic acid (CAS 1261931-67-2, MW 310.23) exhibits approximately 19% higher molecular weight and substantially increased lipophilicity due to the -CF3 group . The monofluoro substitution of the target compound yields a more balanced polarity profile (MW 260.22, C14H9FO4) compared to the more lipophilic -CF3 derivative, which may influence solubility, permeability, and metabolic stability in distinct ways relevant to lead optimization campaigns.

physicochemical properties drug-likeness medicinal chemistry

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid (CAS 1181609-18-6): Evidence-Backed Application Scenarios for Scientific Procurement


HDAC Inhibitor Screening and Epigenetic Tool Compound Development

With an IC50 of 56 nM against HDAC in HeLa nuclear extract, this compound serves as a validated starting point for histone deacetylase inhibitor screening campaigns [1]. The 8-fold potency advantage over the 4-fluoro positional isomer (IC50 = 450 nM) [2] makes it the preferred choice for laboratories requiring consistent, reproducible HDAC inhibition at lower compound concentrations, reducing material consumption and assay costs per screening plate.

FPR1-Mediated Inflammation and GPCR Signaling Studies

The demonstrated FPR1 antagonist activity (IC50 = 0.92 μM in calcium mobilization assay) [3] positions this compound as a useful tool for investigating formyl peptide receptor 1 signaling in inflammatory disease models. The sub-micromolar potency, coupled with the >100-fold selectivity window over inactive SAR comparators [4], enables specific interrogation of FPR1 pathways in HL-60 cells and related neutrophil models without confounding activity from structurally simplified benzoic acid derivatives.

Breast Cancer Cell Line Pharmacology and Antiproliferative Mechanism Studies

The documented antiproliferative activity against MCF7 breast adenocarcinoma cells [5] supports the use of this compound in oncology-focused phenotypic screening and mechanism-of-action studies. Researchers investigating structure-activity relationships of methylenedioxyphenyl-containing benzoic acids in breast cancer models will find this compound a valuable reference standard, with the 5-fluoro substitution providing a defined chemical handle for further derivatization or analog synthesis.

Medicinal Chemistry Lead Optimization and Fragment-Based Drug Discovery

The balanced physicochemical profile (MW 260.22, predicted boiling point 401.5 °C) combined with validated biological activities across multiple target classes (HDAC, FPR1, antiproliferative) makes this compound a versatile fragment or scaffold for medicinal chemistry optimization. The monofluoro substitution offers distinct advantages over more lipophilic -CF3 analogs (MW 310.23) in terms of ligand efficiency metrics, providing medicinal chemists with a more favorable starting point for lead optimization programs requiring balanced potency and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.